![molecular formula C14H10Cl2O3 B2569514 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid CAS No. 861233-47-8](/img/structure/B2569514.png)

4-[(2,6-Dichlorophenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

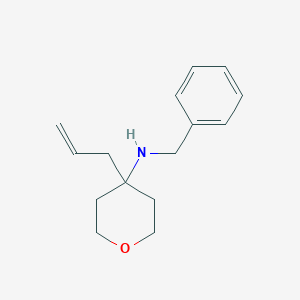

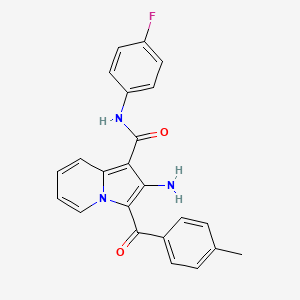

“4-[(2,6-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It has a molecular weight of 297.14 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a dichlorophenoxy group . The InChI code for this compound is 1S/C14H10Cl2O3/c15-11-5-6-13 (12 (16)7-11)19-8-9-1-3-10 (4-2-9)14 (17)18/h1-7H,8H2, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.14 . Other properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Analytical Methodologies

A study by Catalina et al. (2000) introduced a rapid analytical approach for detecting chlorophenoxy acid herbicides in water, including compounds structurally related to 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid. This method involves in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry, showcasing the potential for environmental monitoring of similar compounds (Catalina et al., 2000).

Material Science

Salazkin et al. (2020) synthesized new compounds, including pseudochlorides of benzoic acid derivatives for creating polyarylenephthalide, highlighting its significance in developing materials with unique electrophysical properties. This research underscores the compound's role in advancing material science and engineering (Salazkin et al., 2020).

Environmental Chemistry

Ghoshdastidar and Tong (2013) evaluated membrane bioreactor (MBR) technology for treating water contaminated with phenoxyacetic and benzoic acid herbicides. Their research demonstrates the efficiency of MBR in degrading pollutants like 2,4-dichlorophenoxyacetic acid, highlighting the environmental applications of understanding and managing compounds similar to this compound (Ghoshdastidar & Tong, 2013).

Polymer Science

Amarnath and Palaniappan (2005) explored a new class of dopants, including benzoic acid and its derivatives, for doping polyaniline. This study provides insights into the use of this compound-related compounds in enhancing the electrical conductivity of polymers, which has implications for the development of advanced materials in electronics and nanotechnology (Amarnath & Palaniappan, 2005).

Photocatalysis

Devi and Krishnamurthy (2009) studied the photocatalytic degradation of diclofop-methyl, identifying intermediate products similar in structure to this compound. This research highlights the potential for utilizing photocatalysis in the environmental breakdown of persistent organic pollutants, providing a pathway for reducing the impact of such compounds on ecosystems (Devi & Krishnamurthy, 2009).

Mécanisme D'action

Target of Action

Phenoxy herbicides, which “4-[(2,6-Dichlorophenoxy)methyl]benzoic acid” may be structurally similar to, act by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

The affected pathways are those involved in plant growth and development. The overstimulation of these pathways leads to uncontrolled growth and eventually plant death .

Pharmacokinetics

Many auxin herbicides retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .

Result of Action

The result of the compound’s action is rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Propriétés

IUPAC Name |

4-[(2,6-dichlorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)13(11)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTWGAFAFXTAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)